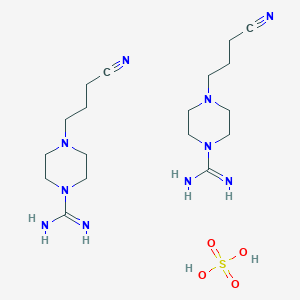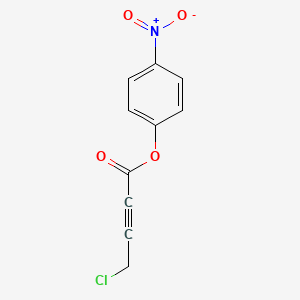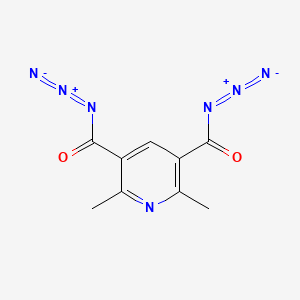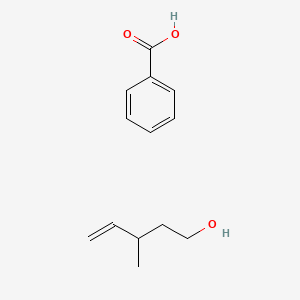![molecular formula C7H9N3O2S B14355317 2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine CAS No. 95106-83-5](/img/structure/B14355317.png)
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a nitropropan-2-yl group attached to a sulfur atom, which is further connected to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Métodos De Preparación
The synthesis of 2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with 2-nitropropane-2-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfur atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrimidine derivatives, including their effects on various enzymes and cellular pathways.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfur atom in the compound can also participate in redox reactions, influencing oxidative processes in the organism .
Comparación Con Compuestos Similares
2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Thiopyrimidine: Similar in structure but lacks the nitropropan-2-yl group.
2-Aminopyrimidine: Contains an amino group instead of the nitropropan-2-yl group.
2-Methylsulfanylpyrimidine: Features a methyl group attached to the sulfur atom instead of the nitropropan-2-yl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Propiedades
Número CAS |
95106-83-5 |
|---|---|
Fórmula molecular |
C7H9N3O2S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-(2-nitropropan-2-ylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H9N3O2S/c1-7(2,10(11)12)13-6-8-4-3-5-9-6/h3-5H,1-2H3 |
Clave InChI |
PQXGAFDZYMAMLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)([N+](=O)[O-])SC1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


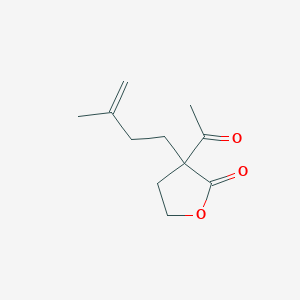
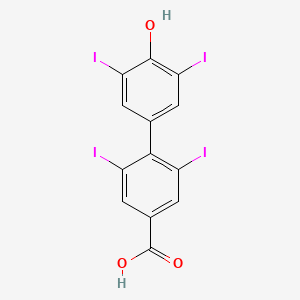
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
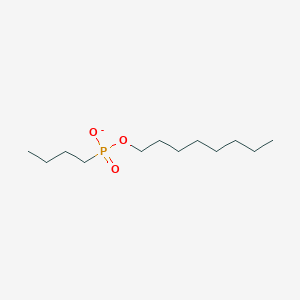
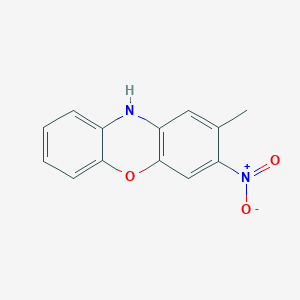
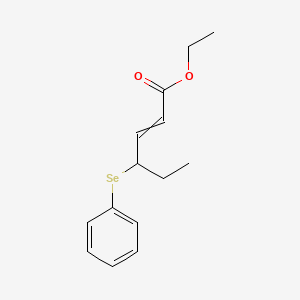
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
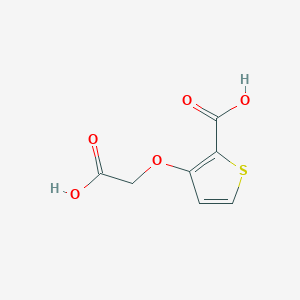
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)

